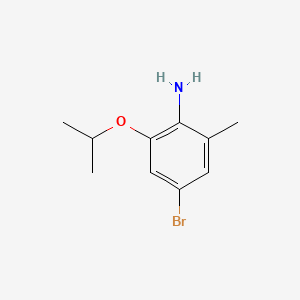

4-Bromo-2-isopropoxy-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-2-methyl-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-6(2)13-9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |

InChI Key |

YNPBEQAHJSGDRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC(C)C)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Isopropoxy 6 Methylaniline

Reactivity at the Aryl Halide Position (Bromine)

The carbon-bromine (C-Br) bond in 4-Bromo-2-isopropoxy-6-methylaniline is a primary site for synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. The reactivity at this position is influenced by the electronic nature of the aniline (B41778) ring, which is rendered electron-rich by the cumulative effects of the amino, isopropoxy, and methyl substituents.

Pathways for Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov Although the specific molecule this compound presents steric hindrance from the ortho-isopropoxy and ortho-methyl groups, specialized catalyst systems with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been developed to facilitate coupling of hindered substrates. nih.govresearchgate.netorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituent on the target molecule suitable for this transformation. wikipedia.org The electron-rich nature of the aniline ring can influence the rate of the initial oxidative addition step.

Buchwald-Hartwig Amination: While the target molecule already contains an amino group, the C-Br bond could potentially undergo further amination using the Buchwald-Hartwig reaction to introduce a different amine or to form diarylamines. wikipedia.orgbeilstein-journals.orgrsc.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.org

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, X-Phos, S-Phos, NHCs | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Toluene, Dioxane, THF, Water | Aryl/Alkyl Boronic Acids/Esters |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Terminal Alkynes (with CuI co-catalyst) |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, X-Phos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amines |

This table represents general conditions and may require optimization for the specific substrate, this compound.

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally unfavorable. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The aniline ring in the target molecule is highly electron-rich due to the strong electron-donating amino (-NH₂) and isopropoxy (-OiPr) groups, which deactivates the ring toward nucleophilic attack. wikipedia.org

However, displacement of the bromine can be achieved under more forcing conditions using metal-catalyzed reactions, such as the Ullmann condensation. wikipedia.orgbyjus.com This reaction typically uses stoichiometric or catalytic amounts of copper at high temperatures to couple aryl halides with nucleophiles like alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For this compound, an Ullmann-type reaction could potentially be used to introduce an aryloxy or substituted amino group in place of the bromine.

Reactivity of the Amino Functionality

The primary amino group (-NH₂) is a versatile functional group that strongly influences the reactivity of the entire molecule. It acts as a potent activating group for the aromatic ring and is itself a site for various chemical modifications. wikipedia.org

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: amino (-NH₂), isopropoxy (-OiPr), and methyl (-CH₃). byjus.comlkouniv.ac.in All three are ortho-, para-directing substituents. chemistrysteps.comyoutube.com

In this specific molecule, the directing effects must be considered in concert:

Amino group (-NH₂): Strongly activating, directs ortho and para. The para position (C4) is blocked by bromine. The two ortho positions (C2 and C6) are blocked by the isopropoxy and methyl groups, respectively.

Isopropoxy group (-OiPr): Strongly activating, directs ortho and para. The ortho position (C1, attached to NH₂) and the other ortho position (C3) are adjacent to other substituents. The para position (C5) is open.

Methyl group (-CH₃): Weakly activating, directs ortho and para. The ortho position (C5) is open. The other ortho position (C1, attached to NH₂) is substituted. The para position (C3) is substituted.

Considering the combined influence and steric hindrance, the most probable site for an incoming electrophile is the C5 position. This position is para to the strongly activating isopropoxy group and ortho to the weakly activating methyl group. Reactions such as halogenation, nitration, or sulfonation would be expected to occur at this site. However, the high reactivity of the ring means that harsh reaction conditions, particularly under strong acid (e.g., nitration with HNO₃/H₂SO₄), can lead to protonation of the amino group, forming an anilinium ion (-NH₃⁺). byjus.com This protonated group is strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of the substitution. chemistrysteps.com Furthermore, anilines are sensitive to oxidation under these conditions. byjus.comlibretexts.org

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director | Available Positions for Substitution |

|---|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para | Para (C4) blocked; Ortho (C2, C6) blocked |

| -O-iPr | C2 | Strongly Activating | Ortho, Para | Ortho (C3) sterically hindered; Para (C5) available |

| -CH₃ | C6 | Weakly Activating | Ortho, Para | Ortho (C5) available; Para (C3) sterically hindered |

Derivatization and Functional Group Interconversions of the Amine

The primary amine functionality is a nucleophilic center and can undergo a wide variety of transformations.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide. This transformation is often used as a protecting group strategy to moderate the high reactivity of the aniline ring during electrophilic aromatic substitution. libretexts.org

Imine Formation: Condensation with aldehydes or ketones, typically under acid catalysis, results in the formation of an imine (Schiff base). lumenlearning.commasterorganicchemistry.com This is a reversible reaction where a molecule of water is eliminated. lumenlearning.com

Diazotization: Treatment of the primary amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), converts it into a diazonium salt (-N₂⁺). wikipedia.orgacs.orgresearchgate.net Aryl diazonium salts are exceptionally versatile intermediates. They can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens in Sandmeyer reactions) or used in coupling reactions to form azo dyes. wikipedia.orgicrc.ac.ir

Table 3: Common Derivatization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide (-NHCOR) |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO) | Imine (-N=CHR' or -N=CR'₂) |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Alkylation | Alkyl halide (RX) | Secondary/Tertiary Amine (-NHR, -NR₂) |

Oxidation Reactions of the Aniline Moiety

Anilines are susceptible to oxidation, and the electron-rich nature of this compound makes it particularly sensitive. wikipedia.org The products of oxidation depend heavily on the oxidizing agent and the reaction conditions. acs.org

Mild Oxidation: Exposure to air or mild oxidizing agents can lead to the formation of colored impurities through the generation of complex radical species, eventually leading to polymeric materials like polyaniline. wikipedia.org

Controlled Oxidation: With specific reagents, more controlled oxidation can be achieved. For example, oxidation with reagents like hydrogen peroxide can lead to azoxybenzenes or, under different conditions, nitrobenzenes. acs.org Enzymatic oxidation has also been studied for substituted anilines. researchgate.net

Vigorous Oxidation: Strong oxidizing agents can lead to the degradation of the aromatic ring. The presence of the amino group makes the ring highly susceptible to oxidative decomposition, especially under acidic conditions. libretexts.orgresearchgate.netdocumentsdelivered.com In some cases, oxidation can be used to generate reactive intermediates like N-aryl nitrenoids for use in constructing heterocyclic systems. acs.org

Due to this sensitivity, reactions involving oxidizing conditions must be approached with care to avoid unwanted side reactions and decomposition of the starting material.

Lack of Specific Research Data for this compound Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the chemical reactivity and mechanistic studies of this compound. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time due to the absence of published research findings on this particular compound.

The requested sections and subsections require in-depth information that is not available in the public domain. Specifically, there is no retrievable data on:

The influence of the isopropoxy and methyl substituents on the aromatic reactivity and regioselectivity of this compound. While general principles of organic chemistry allow for predictions of how these groups might affect the electron density and steric environment of the aniline ring, and thus its reactivity in electrophilic aromatic substitution and other reactions, specific experimental data or computational studies on this molecule are absent.

Mechanistic investigations of key transformations involving this compound. This includes the elucidation of reaction pathways, kinetic analysis of its reactions, and the identification of any intermediates and transition states. Such studies are fundamental to understanding the reaction mechanisms but have not been reported for this compound.

Research on analogous but distinct compounds, such as 4-bromo-2-methylaniline (B145978), has been conducted in various contexts, including their use in the synthesis of other organic molecules. For instance, studies have explored the use of 4-bromo-2-methylaniline in palladium-catalyzed cross-coupling reactions. However, the presence of the isopropoxy group in the target compound introduces different electronic and steric effects that would significantly alter its reactivity profile compared to these analogues. Therefore, extrapolating data from related compounds would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings for this compound.

Without dedicated studies on this compound, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and would not be based on verifiable research. Further empirical research is necessary to elucidate the chemical behavior of this specific compound.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Research

Precursor for Diverse Organic Scaffolds and Complex Molecular Architectures

The structural features of 4-Bromo-2-isopropoxy-6-methylaniline make it an excellent starting material for the synthesis of diverse organic scaffolds and complex molecular architectures. The presence of both an amino group and a bromine atom on the aromatic ring provides two distinct points for chemical modification, allowing for sequential and regioselective reactions.

The amino group can be readily transformed into a diazonium salt, which is a highly versatile intermediate in organic synthesis. wikipedia.org Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide range of functional groups, including halogens, cyano, and hydroxyl groups. wikipedia.org This reactivity allows for the introduction of additional functionalities onto the aromatic ring, thereby increasing molecular complexity.

Furthermore, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. chemicalbook.com These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl structures and other elaborate molecular frameworks. The steric hindrance provided by the adjacent isopropoxy and methyl groups can influence the regioselectivity of these coupling reactions, potentially leading to the synthesis of unique and specific isomers.

The combination of diazotization chemistry at the amino group and cross-coupling reactions at the bromine atom allows for a modular approach to the synthesis of complex molecules. This dual reactivity makes this compound a valuable building block for medicinal chemistry, materials science, and other areas of chemical research where the precise construction of complex organic molecules is required.

Intermediates for Functional Organic Materials Research

Substituted anilines are crucial components in the design and synthesis of functional organic materials. The electronic properties of the aniline (B41778) ring can be finely tuned by the nature and position of its substituents, making them attractive building blocks for materials with specific optical and electronic properties.

Aniline derivatives are increasingly being investigated for their potential use in organic semiconductors and optoelectronic devices. wikipedia.orgrsc.org The π-conjugated system of the aromatic ring, in conjunction with the electron-donating amino group, provides a basis for charge transport. The isopropoxy group in this compound is also an electron-donating group, which can further enhance the electron-rich nature of the aromatic ring and potentially improve the performance of the resulting semiconductor material.

The bromine atom offers a site for further modification, allowing for the incorporation of this aniline derivative into larger conjugated polymer chains. sigmaaldrich.com Poly(aniline)s and their derivatives are a well-known class of conducting polymers with applications in various electronic devices. researchgate.net The specific substitution pattern of this compound could lead to polymers with tailored solubility, processability, and electronic properties, which are critical factors for their application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

| Property | Influence of Substituents | Potential Application |

| Electron-Donating Groups (Amino, Isopropoxy) | Increased electron density on the aromatic ring, potentially lowering the ionization potential. | Hole-transporting layer in OLEDs. |

| Bromine Atom | A site for polymerization or further functionalization to tune electronic properties. | Building block for conjugated polymers for OFETs. |

| Steric Hindrance (Isopropoxy, Methyl) | Can influence molecular packing in the solid state, affecting charge mobility. | Control of morphology in thin-film devices. |

This table illustrates the potential influence of the substituents of this compound on its properties as a component in organic semiconductors.

Aromatic amines are the primary precursors for the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. jchemrev.comchemistrystudent.com The synthesis involves the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline. unb.ca

The substituents on the aniline ring play a crucial role in determining the final color and properties of the dye. The electron-donating isopropoxy and methyl groups, along with the electron-withdrawing (by induction) but resonance-donating bromine atom, will influence the electronic transitions within the azo chromophore, thereby affecting its absorption spectrum. The bulky isopropoxy group may also enhance the solubility of the dye in organic solvents and improve its fastness properties. The synthesis of disazo disperse dyes from 4-bromoaniline (B143363) has been reported to yield compounds with absorption in the near-infrared region. iiste.org

| Reactant 1 (Diazonium Salt from) | Reactant 2 (Coupling Component) | Resulting Azo Dye Structure (General) | Potential Color |

| This compound | Phenol | (4-Bromo-2-isopropoxy-6-methylphenyl)-N=N-(hydroxyphenyl) | Yellow to Orange |

| This compound | N,N-Dimethylaniline | (4-Bromo-2-isopropoxy-6-methylphenyl)-N=N-(dimethylaminophenyl) | Orange to Red |

| This compound | Naphthol | (4-Bromo-2-isopropoxy-6-methylphenyl)-N=N-(hydroxynaphthyl) | Red to Blue |

This table provides examples of potential azo dyes that could be synthesized from this compound.

Ligand Synthesis and Catalytic Applications

Substituted anilines are important precursors for the synthesis of a wide variety of ligands used in coordination chemistry and catalysis. acs.orgnih.gov The amino group can be incorporated into multidentate ligands, such as Schiff bases, by condensation with aldehydes or ketones. researchgate.net The aromatic ring itself can also be functionalized to create ligands with specific steric and electronic properties.

The presence of the isopropoxy and methyl groups in this compound can provide steric bulk, which is often desirable in ligand design to control the coordination environment around a metal center and to influence the selectivity of catalytic reactions. The electronic nature of these substituents can also modulate the electron-donating ability of the ligand, thereby affecting the reactivity of the metal complex.

| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |

| Schiff Base Ligands | Condensation of the amino group with a suitable aldehyde or ketone. | Oxidation reactions, polymerization. |

| Phosphine-Aniline Ligands | Cross-coupling reaction at the bromine atom to introduce a phosphine (B1218219) group. | Cross-coupling reactions (e.g., Suzuki, Heck). |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the amino group to form an imidazolium (B1220033) salt. | Metathesis reactions, C-H activation. |

This table outlines potential ligand types that can be synthesized from this compound and their possible applications in catalysis.

Spectroscopic and Structural Characterization of 4 Bromo 2 Isopropoxy 6 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For "4-Bromo-2-isopropoxy-6-methylaniline," both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal reveal the nature and number of protons in different environments. The predicted ¹H NMR spectrum of "this compound" would exhibit distinct signals for the aromatic protons, the isopropoxy group protons, the methyl group protons, and the amine protons.

The two aromatic protons are expected to appear as two distinct singlets in the aromatic region of the spectrum, a consequence of their para relationship and the lack of adjacent protons for coupling. The isopropoxy group will present as a septet for the CH proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet. The methyl group attached to the aromatic ring will show a singlet, and the amine (NH₂) protons will likely appear as a broad singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.0-7.2 | Singlet | 1H |

| Aromatic-H | ~6.8-7.0 | Singlet | 1H |

| -CH(CH₃)₂ | ~4.2-4.5 | Septet | 1H |

| -NH₂ | ~3.5-4.5 (broad) | Singlet | 2H |

| Ar-CH₃ | ~2.1-2.3 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted spectrum for "this compound" would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the various substituents.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~140-145 |

| C-O | ~145-150 |

| C-Br | ~110-115 |

| C-CH₃ | ~120-125 |

| Aromatic C-H | ~115-120 |

| Aromatic C-H | ~125-130 |

| -C H(CH₃)₂ | ~70-75 |

| Ar-C H₃ | ~17-20 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For "this compound" (C₁₀H₁₄BrN), the molecular ion peak would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, including the loss of the isopropoxy group or parts of it (e.g., a propylene (B89431) molecule), and the cleavage of the methyl group.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 243/245 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 228/230 | Loss of a methyl group (-CH₃) |

| 200/202 | Loss of a propyl group (-C₃H₇) or propylene (-C₃H₆) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" would display characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and aliphatic groups, the C-O ether linkage, and the C-N and C-Br bonds. wikieducator.org The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. wikieducator.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene (B151609) ring and the C-Br stretch would be expected to give rise to prominent Raman signals.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Strong |

| N-H Bend (Amine) | 1580-1650 | Moderate |

| C-O Stretch (Ether) | 1200-1250 | Moderate |

| C-N Stretch (Aromatic Amine) | 1250-1350 | Moderate |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The aniline (B41778) chromophore is significantly influenced by its substituents. The amino, isopropoxy, and methyl groups are electron-donating, which typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The bromine atom has a more complex effect but also contributes to a red shift.

Predicted UV-Vis Spectroscopy Data

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~240-250 | Ethanol (B145695)/Methanol |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles.

Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions. Potential interactions could include hydrogen bonding involving the amine group (N-H···N or N-H···Br) and halogen bonding (C-Br···N or C-Br···O), which can play a crucial role in the supramolecular assembly of the crystal structure. nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light. "this compound" is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any signal in ECD or ORD spectroscopy. A molecule must be chiral to be chiroptically active.

Computational and Theoretical Studies on 4 Bromo 2 Isopropoxy 6 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-2-isopropoxy-6-methylaniline, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry and electronic properties.

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. While specific DFT data for this compound is not publicly available, the geometry of related substituted anilines has been extensively studied. researchgate.netnih.gov For instance, studies on halosubstituted anilines show that the amino group may adopt a near-planar pyramidal form. researchgate.net The bond angles within the benzene (B151609) ring can also be distorted from the ideal 120° due to steric and electronic effects of the substituents. nih.gov

Illustrative DFT Data for a Substituted Bromoaniline Derivative

Since specific computational data for this compound is not available, the following table presents representative geometrical parameters for a related compound, 2,6-dibromo-4-methylaniline (B181599), obtained from crystallographic data, which DFT calculations aim to reproduce. nih.gov This illustrates the type of structural information that can be obtained.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.898 - 1.904 |

| C-N | 1.41 (avg.) |

| C-C (ring) | 1.37 - 1.40 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 115.1 - 123.0 |

| C-C-N | 120 (avg.) |

| C-C-Br | 120 (avg.) |

Note: The data in this table is for 2,6-dibromo-4-methylaniline and is provided for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior over time, offering insights into its conformational flexibility and stability.

For a molecule like this compound, MD simulations can explore the rotational freedom around its single bonds. The isopropoxy group, in particular, has multiple rotatable bonds (C-O and C-C), which can give rise to various conformers. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This conformational analysis is crucial as the spatial arrangement of the functional groups can significantly influence the molecule's biological activity and physical properties.

While specific MD studies on this compound are not documented in the literature, the methodology is widely applied to understand the dynamics of organic molecules. echemcom.comtci-thaijo.org Such simulations would typically place the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal preferred conformations, the timescale of conformational changes, and how the molecule interacts with its environment.

Quantum Chemical Descriptors and Their Relationship to Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and predicting its behavior in chemical reactions. These descriptors are calculated using the outputs of DFT computations, particularly the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org

Based on Koopmans' theorem, the energy of the HOMO approximates the ionization potential (IP), and the energy of the LUMO approximates the electron affinity (EA). rsc.org From these fundamental properties, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Calculated Global Reactivity Descriptors for a Related Aniline (B41778) Derivative

The table below shows illustrative values of quantum chemical descriptors calculated for 4-bromo-N,N-dimethylaniline, providing a reference for the expected range of these values.

| Descriptor | Value (eV) |

| HOMO Energy | -5.23 |

| LUMO Energy | -0.87 |

| Ionization Potential (I) | 5.23 |

| Electron Affinity (A) | 0.87 |

| Energy Gap (ΔE) | 4.36 |

| Electronegativity (χ) | 3.05 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 2.13 |

Note: Data is for 4-bromo-N,N-dimethylaniline and is based on a DFT study. researchgate.net It serves as an illustrative example.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational frequency calculations using DFT can predict the positions and intensities of absorption bands in the IR and Raman spectra. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data for many organic molecules. researchgate.net For this compound, such calculations would help assign specific vibrational modes to the stretching and bending of its various functional groups, such as the N-H bonds of the amine, the C-O bond of the isopropoxy group, and the C-Br bond.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted shifts with experimental data, one can confirm the structural assignment of the molecule. Although no specific predicted spectra for this compound are published, experimental ¹H NMR data is available for the related compound 4-bromo-2-methylaniline (B145978), showing distinct signals for the aromatic protons, the methyl group, and the amine protons. Theoretical calculations would aim to reproduce these shifts and predict the additional signals arising from the isopropoxy group in the target molecule.

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the supramolecular structure and crystal packing of molecules. Understanding these interactions is essential for crystal engineering and materials science.

For this compound, the primary sites for hydrogen bonding are the amine group (-NH₂), which can act as a hydrogen bond donor, and the oxygen atom of the isopropoxy group and the nitrogen atom itself, which can act as hydrogen bond acceptors. In the solid state, these interactions can lead to the formation of specific packing motifs, such as chains or layered structures. nih.gov

The bromine atom in the molecule can also participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically red or yellow) and electron-poor (positive potential, typically blue). researchgate.net An MEP analysis of this compound would reveal the electrophilic and nucleophilic sites, predicting how the molecules might interact with each other in a condensed phase. This analysis helps in understanding the forces that govern the self-assembly and crystal structure of the compound.

Derivatives and Analogs of 4 Bromo 2 Isopropoxy 6 Methylaniline: Design, Synthesis, and Comparative Studies

Systematic Structural Modifications of Bromo, Isopropoxy, and Methyl Groups

The design of derivatives often involves the targeted modification of specific substituents on the aniline (B41778) ring to fine-tune the molecule's electronic and steric properties.

Modification of the Bromo Group: The bromine atom at the 4-position is a key site for synthetic elaboration, particularly through cross-coupling reactions. For instance, in analogs like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromo group on the aniline ring is preferentially substituted over a bromo group on a thiophene (B33073) ring in Suzuki cross-coupling reactions. mdpi.comresearchgate.net This allows for the regioselective introduction of various aryl and heteroaryl moieties, demonstrating its utility as a synthetic handle for creating more complex molecular architectures. mdpi.comresearchgate.net

Modification of the Isopropoxy Group: The isopropoxy group at the 2-position significantly influences the steric environment around the amino group and the electronic nature of the aromatic ring. Analogs where this group is replaced by other functionalities allow for a comparative study of its impact. For example, the analog 4-Bromo-2-ethyl-6-methylaniline (B3033017) features an ethyl group in place of the isopropoxy group, presenting a different steric profile. nih.gov The simpler analog, 4-bromo-2-methylaniline (B145978), lacks any substituent at the 2-position other than the methyl group, providing a baseline for understanding the role of the alkoxy group.

Modification of the Methyl Group: The methyl group at the 6-position provides steric hindrance and influences the orientation of the other substituents. The synthesis of analogs with different alkyl groups at this position can modulate the compound's physical and chemical properties. Comparing the subject compound with related structures like 4-bromo-2-ethyl-6-methylaniline highlights how variations in alkyl substituents can be systematically explored. nih.gov

Synthesis and Characterization of Isomeric Variants

The synthesis of substituted anilines requires careful control to achieve the desired isomeric purity. The relative positions of the bromo, methyl, and amino groups define the specific isomer and its corresponding properties. For example, 4-bromo-2-methylaniline and 2-bromo-4-methylaniline (B145976) are constitutional isomers with distinct physical characteristics.

A general strategy for synthesizing such compounds can involve a multi-step process that includes:

Amine Protection: The amino group of a starting toluidine is protected, often as an acetamide. google.com

Bromination: A bromination reaction is performed on the protected intermediate. The directing effects of the acetylamino and methyl groups guide the position of the incoming bromine atom. google.com

Deprotection: The protecting group is removed via hydrolysis to yield the final substituted aniline product. google.com

The characterization of these isomers relies on standard analytical techniques. Spectroscopic methods such as ¹H and ¹³C NMR are used to confirm the connectivity and substitution pattern on the aromatic ring. researchgate.netresearchgate.net Physical properties like melting and boiling points provide a clear distinction between different isomers.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-methylaniline | 583-75-5 | C₇H₈BrN | 57-59 | 240 | |

| 2-Bromo-4-methylaniline | 583-68-6 | C₇H₈BrN | 14-16 | 240 |

Comparative Analysis of Reactivity and Synthetic Utility within Analog Series

The substituents on the aniline ring dictate the reactivity of both the aromatic core and the amino group.

Reactivity of the Bromo Group: As noted, the bromine atom is highly useful for carbon-carbon bond formation. In studies on 4-bromo-2-methylaniline derivatives, the bromo group readily participates in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.comresearchgate.net This reaction demonstrates high yields for producing biaryl structures, showcasing the synthetic utility of the bromo substituent. mdpi.comresearchgate.net

Reactivity of the Amino Group: The amino group is a versatile functional handle for forming new C-N bonds. A common reaction is the condensation with aldehydes or ketones to form imines (Schiff bases). For example, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of acetic acid to produce the corresponding imine in excellent yield (94%). mdpi.comresearchgate.net It also reacts with 2,3-butanedione (B143835) to form bidentate ligands. researchgate.net This reactivity is a cornerstone for synthesizing a wide range of derivatives with applications in materials science and coordination chemistry. researchgate.netresearchgate.netnih.gov

| Aniline Reactant | Carbonyl Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comresearchgate.net |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95% | mdpi.com |

| p-bromoaniline | p-chlorobenzaldehyde | 4-bromo-4'-chloro benzylidene aniline | Not specified | researchgate.net |

| 4-bromoaniline (B143363) | 4-methylbenzaldehyde | 4-bromo-4'-methyl benzylidene aniline | Not specified | researchgate.net |

Development of Polymerizable Monomers from Related Aniline Structures

Aniline and its derivatives are fundamental building blocks for synthesizing conductive polymers, most notably polyaniline (PANI). nih.govresearchgate.net By incorporating specific functional groups onto the aniline monomer, the properties of the resulting polymer can be precisely controlled. nih.govresearchgate.netrsc.org

The development of polymerizable monomers from structures related to 4-bromo-2-isopropoxy-6-methylaniline involves modifying the aniline core to facilitate polymerization while leveraging the existing substituents to influence polymer characteristics. nih.govresearchgate.net For instance, introducing a polymerizable group, such as a vinyl or other unsaturated moiety, would allow the molecule to act as a monomer.

The synthesis of PANI derivatives is often achieved through chemical oxidative polymerization. nih.gov In this process, aniline monomers are polymerized using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov The substituents on the aniline ring play a critical role in the polymerization process and the final properties of the polymer. rsc.orgresearchgate.net Electron-donating groups can increase the reactivity of the monomer. researchgate.net Steric effects from bulky substituents, such as the isopropoxy and methyl groups, can influence the polymer's morphology, solubility, and conductivity. researchgate.netrsc.org For example, studies on other substituted anilines have shown that changing the substituent can alter the polymer's surface morphology from a heterogeneous structure to a spherical one. researchgate.netrsc.org Furthermore, many substituted PANI derivatives are soluble in common organic solvents, which facilitates their processing into films for applications such as chemical sensors. nih.govresearchgate.netrsc.org

Conclusion and Future Research Perspectives

Summary of Key Findings and Current Research Gaps

Current information primarily identifies 4-Bromo-2-isopropoxy-6-methylaniline as a commercially available organic intermediate. Its key structural features—a nucleophilic aniline (B41778) core, a bromine atom suitable for cross-coupling reactions, and sterically influencing isopropoxy and methyl groups—define its potential utility. The primary finding is its role as a versatile scaffold for constructing more complex molecular architectures.

However, a significant gap exists in the scientific literature regarding this specific molecule. There is a notable lack of published data on its detailed synthesis, characterization, reaction kinetics, and specific applications. This absence of foundational research presents a clear opportunity for investigation.

Table 1: Analysis of Research Status for this compound

| Research Area | Current Status | Identified Gaps |

|---|---|---|

| Synthesis & Optimization | Assumed to be synthesized via multi-step classical methods (e.g., protection, bromination, etherification, deprotection). | Lack of published high-yield, regioselective, one-pot, or catalytic synthesis routes. |

| Spectroscopic Data | Basic identifiers (CAS, Molecular Formula) are available from commercial suppliers. | No comprehensive, peer-reviewed spectroscopic and crystallographic data (NMR, IR, MS, X-ray). |

| Reaction Profiling | The bromine atom suggests utility in Suzuki, Heck, or Buchwald-Hartwig couplings. | No documented studies on its reactivity, substrate scope, or performance in various cross-coupling reactions. |

Emerging Synthetic Challenges and Opportunities for this compound

The synthesis of polysubstituted anilines like this compound traditionally involves multi-step processes that can be inefficient and generate significant waste. Key challenges include achieving high regioselectivity during electrophilic aromatic substitution (e.g., bromination) on a highly activated ring and preventing side reactions like N-alkylation.

The future of synthesizing and modifying this compound lies in leveraging modern catalytic methods. Direct C-H functionalization has emerged as a powerful tool for derivatizing anilines with high precision, often reducing the need for protecting groups and multiple steps. researchgate.netnih.gov

Opportunities for Synthetic Innovation:

Palladium-Catalyzed C-H Functionalization: Advanced catalytic systems using specialized ligands (e.g., Pd/S,O-ligands) could enable direct and selective olefination or arylation at specific positions on the aniline ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org This offers a pathway to novel derivatives that are otherwise difficult to access.

Regioselective Halogenation: Developing catalytic methods for the precise installation of the bromine atom would be a significant improvement over traditional bromination techniques, which can suffer from poor selectivity in electron-rich systems.

Flow Chemistry: Implementing continuous flow synthesis could enhance the efficiency, safety, and scalability of production, offering better control over reaction parameters compared to batch processes. markwideresearch.com

| Waste Generation | High, due to stoichiometric reagents and multiple workups. | Low, due to catalytic nature and fewer steps. |

Potential for Novel Applications in Advanced Chemical Synthesis and Materials Science

The unique combination of functional groups on this compound makes it a promising candidate for development in several high-value areas. Aniline and its derivatives are foundational to numerous industries, including pharmaceuticals, agrochemicals, and dyes. markwideresearch.comtransparencymarketresearch.comwikipedia.org

Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceutical compounds. intelmarketresearch.com The bromine atom is particularly valuable, as it can participate in halogen bonding and serves as a synthetic handle for introducing further complexity via cross-coupling reactions. ump.edu.pl The isopropoxy and methyl groups can be used to fine-tune steric and electronic properties, potentially improving a drug candidate's selectivity or metabolic stability. cresset-group.com

Materials Science (Polymers): Substituted anilines can be polymerized to create conductive polymers (polyanilines) with tailored properties. researchgate.netrsc.org The isopropoxy and methyl substituents on this compound could enhance the solubility of the resulting polymer in common organic solvents, a critical factor for processability into thin films for electronic devices like sensors or organic light-emitting diodes (OLEDs). researchgate.net The bromine atom could be retained as a site for post-polymerization modification.

Agrochemicals: Many herbicides and fungicides are based on substituted aniline structures. This compound could serve as a starting point for the synthesis of new agrochemicals, where the specific substitution pattern could lead to novel modes of action or improved efficacy.

The path forward for this compound involves a transition from its current status as a chemical intermediate to a well-characterized building block in targeted, high-performance applications. Future research should focus on elucidating its synthetic pathways, exploring its reactivity, and leveraging its unique structure to create next-generation molecules for medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.